3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide
描述
3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide is a fluorinated secondary amide characterized by a trifluoromethyl group, a hydroxyl group, and a methyl substituent on the central carbon. Its stereochemistry and functional groups make it a critical intermediate in synthesizing enantiomerically pure compounds, such as (S)- and (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, via enzymatic resolution using S- or R-selective amidases (e.g., from Arthrobacter sp. S-2 and Burkholderia phytofirmans) . This compound has gained prominence in medicinal chemistry as a scaffold for pyruvate dehydrogenase kinase (PDHK) inhibitors, with derivatives showing nanomolar potency in enzymatic and cellular assays .
属性
IUPAC Name |
3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCQKNKGXMVJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550277 | |
| Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114645-34-0 | |
| Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-methylpropanamide with trifluoromethylating agents under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to facilitate the incorporation of the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts. For example, amidases from specific bacterial strains such as Burkholderia phytofirmans and Arthrobacter sp. have been employed to catalyze the hydrolysis of racemic mixtures to produce enantiomerically pure forms of the compound .
化学反应分析
Types of Reactions: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.
Oxidation: Oxidative reactions can convert the hydroxyl group to a carbonyl group, forming the corresponding ketone.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions
Common Reagents and Conditions:
Hydrolysis: Typically carried out using water or aqueous acid/base solutions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions
Major Products:
Hydrolysis: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid.
Oxidation: 3,3,3-Trifluoro-2-oxo-2-methylpropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Medicinal Chemistry
TFHMPA is primarily explored for its role as a chiral building block in the synthesis of pharmaceuticals. Its enantiomerically pure forms are crucial for producing active pharmaceutical ingredients (APIs) that require specific stereochemical configurations. The compound can serve as a precursor in synthesizing various drug candidates, particularly those targeting metabolic pathways.
- Enzyme Inhibition: Research indicates that derivatives of TFHMPA can inhibit key metabolic enzymes such as pyruvate dehydrogenase kinase (PDHK). For instance, a derivative demonstrated an IC₅₀ value of 16 nM against PDHK, suggesting potential therapeutic applications in metabolic disorders .
Biochemical Applications
TFHMPA acts as a substrate for specific enzymes, particularly amidases. These enzymes catalyze the hydrolysis of amides to produce carboxylic acids and ammonia, which is essential for synthesizing enantiomerically pure compounds.
- Amidase Activity: A study characterized an S-enantioselective amidase from Arthrobacter sp. that effectively hydrolyzed TFHMPA, showcasing its utility in biocatalytic applications for drug synthesis .
- Biological Activity: The compound's biological activity is attributed to its ability to interact with enzymes and receptors due to its structural features. This interaction can influence metabolic pathways and enzyme kinetics.
Industrial Applications
In addition to its pharmaceutical uses, TFHMPA is applied in the development of agrochemicals and specialty chemicals. The stability and bioactivity conferred by the trifluoromethyl group make it valuable in formulations requiring enhanced performance characteristics.
Case Study 1: Amidase Activity
A novel S-enantioselective amidase from Burkholderia phytofirmans was identified to efficiently hydrolyze TFHMPA. This enzyme exhibited unique kinetic properties that enhance its utility in synthesizing chiral intermediates for pharmaceuticals .
Case Study 2: Inhibition of PDHK
Research on secondary amides derived from TFHMPA revealed significant inhibition of PDHK activity. These compounds not only inhibited the enzyme but also showed favorable pharmacokinetic profiles in animal models, indicating their potential for treating conditions related to glucose metabolism .
作用机制
The mechanism of action of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl and amide groups can form hydrogen bonds with target proteins, influencing their activity and function .
相似化合物的比较
Comparison with Structural Analogs
Pharmacological Activity: PDHK Inhibition
The compound’s derivatives are potent PDHK inhibitors, targeting metabolic pathways in diabetes and cancer.
Table 1: Inhibitory Activity of Selected PDHK Inhibitors
Key Findings :
- 14e exhibits superior potency (IC₅₀ = 16 nM) due to its trifluoromethyl group, which enhances hydrophobic interactions in the lipoyl-binding pocket .
- AZD7545 and AZ12 share the lipoyl-binding site but have lower affinity than 14e , highlighting the importance of the hydroxyl-methyl-trifluoro motif .
- Non-fluorinated analogs like DCA bind to a distant pyruvate site with significantly reduced potency .
Structural Analogs in K-ATP Channel Inhibition
The trifluoro-hydroxymethylpropanamide scaffold also modulates K-ATP channels, with activity dependent on substituents:
Table 2: K-ATP Channel Inhibition (IC₅₀ Values)
| Compound Name (Substituent) | IC₅₀ (nM) | Reference |
|---|---|---|
| N-[4-(Benzenesulfonyl)phenyl] derivative | 20.0 | |
| N-(4-Benzoylphenyl) derivative | 1500.0 | |
| Cromakalim (Non-fluorinated control) | 500.0 |
Key Insight : The benzenesulfonylphenyl substituent enhances inhibition 75-fold compared to benzoylphenyl derivatives, indicating that electron-withdrawing groups optimize channel interaction .
Comparison :
- Methyl vs. Trifluoromethyl: Non-fluorinated analogs (e.g., 2-hydroxy-2-methylpropanamide derivatives) show reduced PDHK inhibition, emphasizing the trifluoromethyl group’s role in potency .
- Substituent Flexibility : The scaffold tolerates diverse sulfonamide groups (e.g., benzyl, phenethyl) without significant loss in synthetic efficiency .
生物活性
3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide (TFHMPA) is a fluorinated organic compound with the molecular formula C₄H₆F₃NO₂. Its unique structure, characterized by a trifluoromethyl group, a hydroxyl group, and an amide functional group, confers distinct chemical properties that make it a subject of extensive research in medicinal chemistry and biochemistry. This article explores the biological activity of TFHMPA, focusing on its enzymatic interactions, potential therapeutic applications, and relevant case studies.
TFHMPA's trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration. The hydroxyl and amide groups allow for hydrogen bonding interactions with biological macromolecules, influencing their activity and function.
The biological activity of TFHMPA primarily involves its role as a substrate for specific enzymes, particularly amidases. These enzymes catalyze the hydrolysis of amides to produce carboxylic acids and ammonia, which is crucial for synthesizing enantiomerically pure compounds used in pharmaceuticals .
Enzymatic Hydrolysis
TFHMPA has been shown to act as a substrate for S-enantioselective amidases derived from various microorganisms. For example, an amidase from Arthrobacter sp. has been characterized to exhibit high specificity towards TFHMPA, highlighting its potential for biocatalytic applications in drug synthesis .
Enzyme Inhibition
Recent studies indicate that derivatives of TFHMPA can inhibit key metabolic enzymes such as pyruvate dehydrogenase kinase (PDHK). One such derivative demonstrated an IC₅₀ value of 16 nM in inhibiting PDHK activity, enhancing the oxidation of lactate in human fibroblasts and increasing pyruvate dehydrogenase activity in various tissues . This suggests potential therapeutic applications in metabolic disorders.
Case Studies
- Amidase Activity : A study characterized a novel S-enantioselective amidase from Arthrobacter sp. that effectively hydrolyzed TFHMPA. This enzyme exhibited unique kinetic properties that enhance its utility in synthesizing chiral intermediates for pharmaceuticals .
- Inhibition of PDHK : Research on secondary amides derived from TFHMPA revealed that they significantly inhibited PDHK, with implications for treating conditions related to glucose metabolism. The compounds not only inhibited the enzyme but also showed favorable pharmacokinetic profiles in animal models .
Comparative Analysis
To provide a clearer understanding of TFHMPA's properties relative to similar compounds, the following table summarizes key characteristics:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | Contains a hydroxyl group and a carboxylic acid group | More polar than the amide form due to the carboxylic acid |
| 3,3,3-Trifluoro-2-oxo-2-methylpropanamide | Contains a carbonyl group instead of an amide | Exhibits different reactivity compared to the amide form |
| 2-Hydroxy-2-(trifluoromethyl)propionic acid | Similar trifluoromethyl and hydroxyl groups | Lacks the amide functionality found in TFHMPA |
常见问题
Q. What enzymatic methods are effective for resolving enantiomers of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide?
The S-enantioselective amidase from Arthrobacter sp. S-2 selectively hydrolyzes the (S)-enantiomer of the racemic compound, yielding (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid and leaving the (R)-amide intact. Recombinant expression of the enzyme with a C-terminal His6-tag enhances purification efficiency and catalytic activity, enabling scalable kinetic resolution .
Q. How can the purity and stereochemical configuration of synthesized this compound be validated?
Use chiral HPLC with columns such as Chiralpak AD-H or OD-H to separate enantiomers. Confirm absolute configuration via X-ray crystallography (using SHELX software for refinement) or comparative optical rotation analysis against known standards .
Q. What synthetic routes are available for preparing derivatives of this compound?
The compound serves as a precursor for CYP inhibitors and chiral intermediates. For example, coupling with sulfonamide-containing aryl groups via amidation reactions (e.g., using EDCI/HOBt) generates derivatives like (2R)-N-{4-[(3-bromophenyl)sulfonyl]-2-chlorophenyl}-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. Optimize yields by controlling reaction temperature (0–25°C) and stoichiometry .
Advanced Research Questions
Q. How does this compound interact with cytochrome P450 (CYP) enzymes in drug metabolism studies?
Molecular docking simulations (e.g., using LeadIT or AutoDock) reveal binding modes within CYP2C9’s active site. Define the active site using the compound as a reference ligand, and analyze interactions (e.g., hydrogen bonding with Thr301, hydrophobic contacts with Leu208) to predict metabolic stability and inhibition .
Q. What experimental strategies resolve contradictions in enantioselectivity data during kinetic resolution?
Discrepancies in enantiomeric excess (e.e.) may arise from enzyme source variability (e.g., Arthrobacter vs. Pseudomonas amidases) or substrate inhibition. Perform comparative assays under standardized conditions (pH 7.5, 30°C) and validate results with chiral chromatography. Use Michaelis-Menten kinetics to assess competitive inhibition .
Q. How can computational modeling guide the design of CYP inhibitors based on this compound?
Employ hybrid scoring functions (e.g., FlexX + HYDE) to evaluate binding affinities. Optimize substituents on the phenyl ring to enhance hydrophobic interactions while minimizing steric clashes (clash volume <5.0 ų). Validate predictions with in vitro CYP inhibition assays using recombinant enzymes .
Data Analysis and Methodological Considerations
Q. What statistical methods are recommended for analyzing enzyme kinetics in amidase-catalyzed reactions?
Fit initial velocity data to the Michaelis-Menten equation using nonlinear regression (e.g., GraphPad Prism). Account for substrate inhibition by incorporating a term into the model:
Compare values across enzyme variants to assess catalytic efficiency .
Q. How should researchers address batch-to-batch variability in enantiomeric excess during scale-up?
Implement process analytical technology (PAT) tools, such as inline FTIR or Raman spectroscopy, to monitor reaction progress in real time. Adjust enzyme loading (5–20 mg/g substrate) or reaction time dynamically to maintain e.e. >98% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
